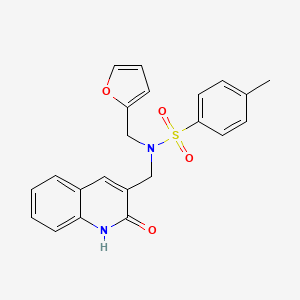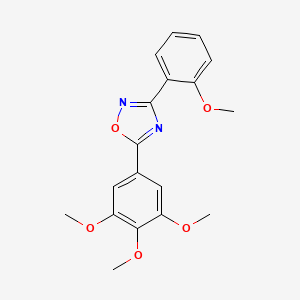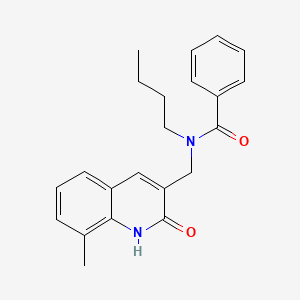
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea is a chemical compound with the linear formula C18H18N4OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.434 . A related compound, 1-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxoethyl)pyridinium chloride (DOPC), was chemically synthesized and showed thermal stability up to 220 °C .作用機序
The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea is not fully understood, but it is believed to act as a modulator of the gut-brain axis, which regulates feeding behavior and energy metabolism. This compound has been found to increase the expression of genes related to appetite regulation and energy metabolism in the hypothalamus, leading to increased feed intake and improved growth performance in livestock.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including increased feed intake, improved growth performance, and reduced environmental impact of animal waste. This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea has several advantages for lab experiments, including its ease of synthesis and its potential as a modulator of the gut-brain axis. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea, including its potential as a therapeutic agent in the treatment of various diseases, its use as a feed additive to improve animal health and reduce environmental impact, and its potential as a modulator of the gut-brain axis in humans. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea can be synthesized using a variety of methods, including the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbonyl chloride with methylthiourea hydrochloride. This reaction produces this compound as a white crystalline powder with a melting point of 166-170°C.
科学的研究の応用
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylthiourea has been the subject of significant scientific research due to its potential applications in various fields. In agriculture, this compound has been found to increase feed intake and improve growth performance in livestock. In animal husbandry, this compound has been used as a feed additive to reduce the environmental impact of animal waste. In medicine, this compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammation.
特性
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-11(15-13(19)14-2)12(18)17(16(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBCFDIYBQGTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


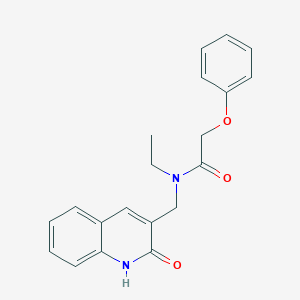
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
![4-ethoxy-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717413.png)
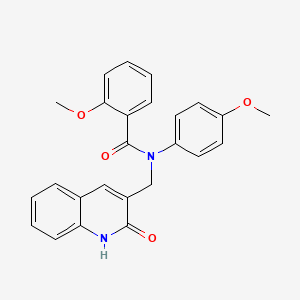
![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)
![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)
